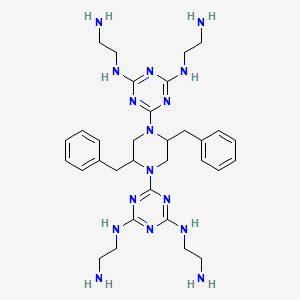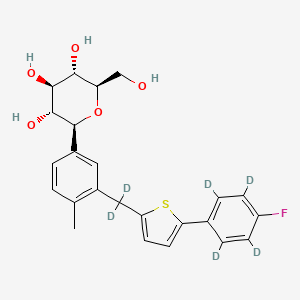
Canagliflozin-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canagliflozin-D6 is a deuterated form of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin-D6 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The key steps include:
Formation of the Core Structure: The core structure of canagliflozin is synthesized through a series of reactions involving the coupling of a thiophene derivative with a fluorophenyl group.
Deuterium Substitution: Deuterium atoms are introduced using deuterated reagents under specific conditions to replace hydrogen atoms in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification: Advanced purification techniques such as chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Canagliflozin-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which are studied for their pharmacological properties.
Scientific Research Applications
Canagliflozin-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of canagliflozin in biological matrices.
Biology: Studied for its effects on glucose metabolism and renal function.
Medicine: Investigated for its potential therapeutic benefits in treating type 2 diabetes and related complications.
Industry: Utilized in the development of new SGLT2 inhibitors with improved pharmacokinetic profiles.
Mechanism of Action
Canagliflozin-D6 exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. The molecular targets and pathways involved include:
SGLT2 Inhibition: Blocking the SGLT2 co-transporter reduces blood glucose levels.
Renal Glucose Excretion: Enhanced glucose excretion helps in managing hyperglycemia.
Cardiovascular Benefits: Reduction in blood glucose levels also contributes to cardiovascular health.
Comparison with Similar Compounds
Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Dapagliflozin: Known for its efficacy in reducing blood glucose levels.
Finerenone: Although not an SGLT2 inhibitor, it is used for comparison in studies involving chronic kidney disease and type 2 diabetes.
Properties
Molecular Formula |
C24H25FO5S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[dideuterio-[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D,11D2 |
InChI Key |
XTNGUQKDFGDXSJ-PEAQIUCLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)C([2H])([2H])C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
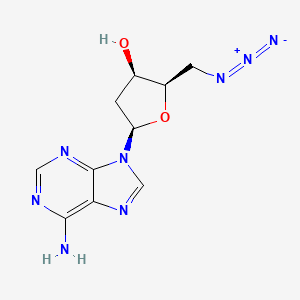
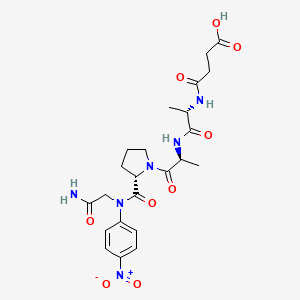
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
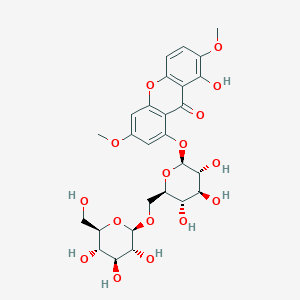
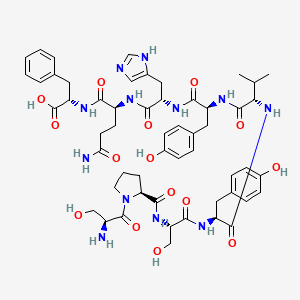
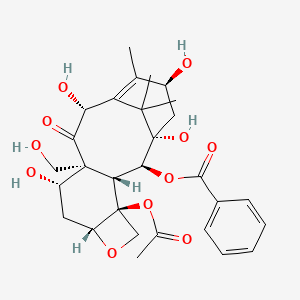
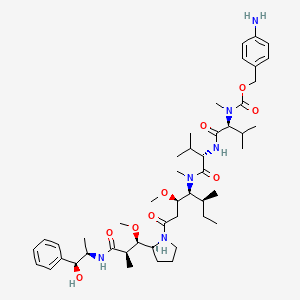
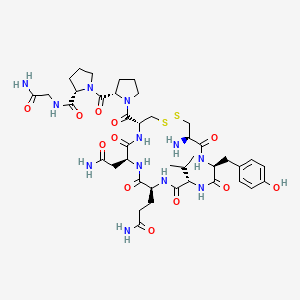
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
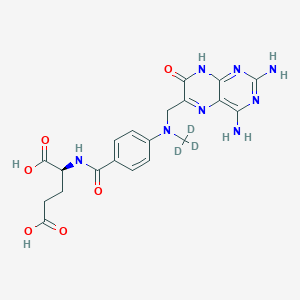
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

